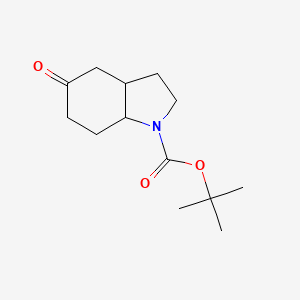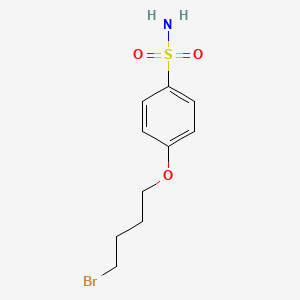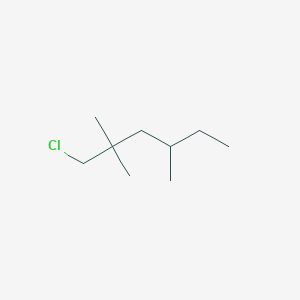
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid is an organic compound that belongs to the class of isothiazolidines This compound is characterized by the presence of a dioxidoisothiazolidinyl group attached to a difluoropropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoropropanoic acid derivative with an isothiazolidine precursor in the presence of an oxidizing agent to introduce the dioxido functionality. The reaction conditions often include:
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: 50-100°C
Catalyst: Transition metal catalysts such as palladium or copper
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to a thioether.
Substitution: Nucleophilic substitution reactions can replace the difluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products
Oxidation: Sulfone derivatives
Reduction: Thioether derivatives
Substitution: Azido or cyano derivatives
Aplicaciones Científicas De Investigación
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The difluoropropanoic acid moiety can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Dioxido-2-isothiazolidinyl)benzoic acid
- N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
3-(1,1-Dioxidoisothiazolidin-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of both the dioxidoisothiazolidinyl and difluoropropanoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9F2NO4S |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H9F2NO4S/c7-6(8,5(10)11)4-9-2-1-3-14(9,12)13/h1-4H2,(H,10,11) |
Clave InChI |
CJHGIMGOCWSTOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)C1)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
![3-[1-(Aminomethyl)cyclobutyl]piperidin-3-OL](/img/structure/B13196811.png)







